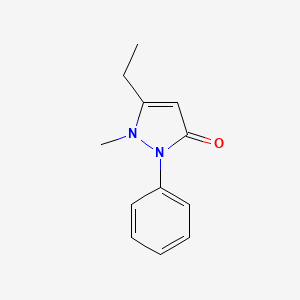![molecular formula C10H14N2O4S B13945356 Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- CAS No. 38758-15-5](/img/structure/B13945356.png)
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- is a compound with a complex structure that includes a benzoic acid core substituted with an isopropylamino sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino and sulfonyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylbenzoic acid: This compound has a similar benzoic acid core but with an amino group and a methyl group.
Benzoic acid, 2-amino-:
Uniqueness
Benzoic acid, 2-[[[(1-methylethyl)amino]sulfonyl]amino]- is unique due to the presence of the isopropylamino sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Propiedades
Número CAS |
38758-15-5 |
|---|---|
Fórmula molecular |
C10H14N2O4S |
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
2-(propan-2-ylsulfamoylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O4S/c1-7(2)11-17(15,16)12-9-6-4-3-5-8(9)10(13)14/h3-7,11-12H,1-2H3,(H,13,14) |
Clave InChI |
QYNUKEJTUODYDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)


![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)






![2-(3,5-difluorophenyl)-N-{7-fluoro-2-[(2-methoxyethyl)-methyl-amino]-4-oxo-4H-quinazolin-3-yl}acetamide](/img/structure/B13945362.png)

